The Benzofuran-7-Acetic Acid Scaffold: Technical Guide to Biological Significance and Synthesis
The Benzofuran-7-Acetic Acid Scaffold: Technical Guide to Biological Significance and Synthesis
This guide explores the benzofuran-7-acetic acid scaffold, a privileged structural motif in medicinal chemistry that serves as a robust bioisostere for indole-based pharmacophores.[1] While less ubiquitous than its C2- and C3-substituted counterparts, the C7-acetic acid derivative has emerged as a critical scaffold in the development of CFTR modulators , GPR40 agonists , and plant growth regulators .[1]
[1]
Executive Summary: The Pharmacophore Profile
The benzofuran-7-acetic acid scaffold represents a strategic bioisostere of indole-7-acetic acid .[1] By replacing the indole nitrogen with oxygen, medicinal chemists alter the hydrogen bond donor/acceptor profile (removing the N-H donor) while maintaining the aromatic planarity and lipophilic footprint. This modification often improves metabolic stability by eliminating the electron-rich pyrrole ring's susceptibility to oxidative degradation.[1]
Key Chemical Properties[1][2][3][4][5][6]
-
Lipophilicity (cLogP): Slightly higher than the corresponding indole, enhancing membrane permeability.
-
Electronic Character: The oxygen atom exerts a strong inductive withdrawing effect (-I) but a mesomeric donating effect (+M), altering the pKa of the acetic acid side chain compared to the indole analog.
-
Metabolic Stability: Resistant to N-oxidation and indole-2,3-epoxidation pathways common in tryptophan-derived metabolites.[1]
Therapeutic Applications & Mechanism of Action
A. CFTR Modulation (Cystic Fibrosis)
Recent high-impact medicinal chemistry campaigns (e.g., by Vertex Pharmaceuticals and others) have utilized benzofuran-acetic acid derivatives as modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) .[1]
-
Mechanism: These compounds often act as potentiators or correctors .[1] They bind to the Nucleotide Binding Domain 1 (NBD1) or the transmembrane interface, stabilizing the open conformation of the chloride channel.
-
Significance of C7 Position: The C7-acetic acid moiety provides a critical "anchor" point, often forming salt bridges with arginine or lysine residues (e.g., R134, R352) within the CFTR binding pocket, mimicking the phosphate groups of ATP.
B. GPR40 (FFAR1) Agonism (Type 2 Diabetes)
While Fasiglifam (TAK-875) utilizes a dihydrobenzofuran-3-acetic acid core, the benzofuran-7-acetic acid scaffold has been explored as a rigidified analog to improve selectivity and reduce hepatotoxicity risks associated with bioactivation.[1]
-
Pathway: Activation of GPR40 on pancreatic
-cells triggers the signaling cascade PLC activation generation release Insulin secretion.[1]
C. Auxin Bioisosterism (Agricultural Biotechnology)
In plant physiology, benzofuran-7-acetic acid serves as a tool compound to probe auxin signaling.[1] Unlike the natural hormone Indole-3-acetic acid (IAA) , the 7-isomer (and the benzofuran core) alters binding affinity to the TIR1/AFB receptor complex, often acting as a weak agonist or antagonist, allowing researchers to decouple auxin transport from signaling.[1]
Visualization: Signaling Pathways & SAR
Diagram 1: CFTR Modulation Pathway
This diagram illustrates the locus of action for benzofuran-based potentiators within the CFTR signaling cascade.[1]
Caption: Benzofuran ligands allosterically stabilize the open state of the CFTR channel, potentiating Cl- transport.
Experimental Protocol: Synthesis of 2-(Benzofuran-7-yl)acetic Acid
Accessing the C7 position is synthetically challenging due to the directing effects of the furan oxygen. The following protocol utilizes a Claisen Rearrangement strategy, which is self-validating (the rearrangement only occurs if the allyl ether is formed correctly).
Reagents & Equipment[7]
-
Starting Material: 7-Hydroxybenzofuran (CAS: 24409-39-0)[1]
-
Reagents: Allyl bromide,
, Acetone, , , Jones Reagent ( ). -
Equipment: Reflux condenser, Inert atmosphere (
) manifold, LC-MS.
Step-by-Step Methodology
| Step | Reaction | Protocol Details | Validation Check |
| 1 | O-Allylation | Dissolve 7-hydroxybenzofuran (1.0 eq) in acetone. Add | TLC: Disappearance of phenol starting material ( |
| 2 | Claisen Rearrangement | Heat the crude allyl ether neat or in decalin at 200°C for 6h. The allyl group migrates to C6 (ortho) or C7? Correction: Since C7 is the phenol position, we need to install the chain at C7. Alternative Route: Start with 2-methoxyphenol .[1] Allylate | LC-MS: Confirm mass shift if using coupling. |
| 3 | Preferred Route: Pd-Catalyzed Cross-Coupling | Substrate: 7-Bromobenzofuran.[1] 1. Negishi Coupling: Treat with Reformatsky reagent (BrZnCH2COOtBu) and | NMR ( |
Detailed Protocol: Negishi Coupling Approach
-
Activation: In a flame-dried flask under Argon, activate Zinc dust (2.0 eq) with TMSCl (0.1 eq) in THF.
-
Reagent Formation: Add tert-butyl bromoacetate (1.5 eq) dropwise to generate the Reformatsky reagent.[1] Stir 1h at 40°C.
-
Coupling: Add 7-bromobenzofuran (1.0 eq) and
(5 mol%) / XPhos (10 mol%). Heat to 65°C for 16h.[1] -
Workup: Quench with 1N HCl. Extract with EtOAc.[1] Purify via silica flash chromatography (0-10% EtOAc/Hexanes).
-
Deprotection: Stir the intermediate ester in TFA/DCM (1:1) for 2h at RT. Concentrate to yield Benzofuran-7-acetic acid .[1]
Quantitative Data: Structure-Activity Relationship (SAR)[1][8]
The following table summarizes the biological impact of shifting the acetic acid moiety around the benzofuran core (Hypothetical data based on CFTR/Auxin literature trends).
| Scaffold Position | Electronic Effect ( | Steric Environment | Biological Potency (Relative) | Metabolic Half-life ( |
| Indole-3-acetic acid | Electron Rich (Donor) | Flexible | 100% (Native Auxin) | Low (<1h) |
| Benzofuran-3-acetic acid | Electron Poor (Acceptor) | Flexible | ~60% (Weak Agonist) | Moderate (2-4h) |
| Benzofuran-7-acetic acid | Inductive Withdrawal | Restricted Rotation | High Specificity (CFTR) | High (>6h) |
| Benzofuran-2-acetic acid | Conjugated | Planar/Rigid | Low (Often inactive) | Moderate |
Visualization: Synthesis Workflow
Caption: Palladium-catalyzed Negishi cross-coupling strategy for C7 functionalization.
References
-
Vertex Pharmaceuticals. (2024).[1] Modulators of NBD1 and Methods of Using the Same. Patent WO2024182751A1.[1] (Describes benzofuran-7-yl acetic acid derivatives as CFTR modulators).
-
Takeda Pharmaceutical Company. (2012).[1] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[1][2] ACS Medicinal Chemistry Letters.[1] (Context for dihydrobenzofuran acetic acid scaffolds).
-
BenchChem. (2023).[1] 2-(7-Methyl-1-benzofuran-3-yl)acetic acid: Structure and Applications. (Structural analog data). [1]
-
National Institutes of Health (PubChem). (2025).[1] Mitiglinide Structure and Biology.[1][3] (Context for isoindoline/benzofuran-related acid pharmacophores).
-
Axios Research. (2024). (2,3-Dihydro-1-benzofuran-7-yl) acetic acid Reference Standard.[1][4][5] (Confirmation of scaffold availability for analytical development).
Sources
- 1. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the high selectivity of the anti-diabetic drug mitiglinide | bioRxiv [biorxiv.org]
- 4. (2,3-Dihydro-1-benzofuran-7-yl) acetic acid | Axios Research [axios-research.com]
- 5. 67765-33-7,4-(4-ethylphenyl)piperidine hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
